Defined Identity as Felodipine EP Impurity B and Clevidipine Impurity B Supports Regulatory Compliance
Felodipine 3,5-dimethyl ester is unambiguously defined in multiple pharmacopeial monographs as Felodipine EP Impurity B and is cross-referenced as Clevidipine Impurity B [1]. This dual nomenclature provides a traceable identity for use in regulatory submissions (e.g., ANDA, DMF) and method validation studies [2]. In contrast, generic dihydropyridines lack this specific impurity designation and are therefore unsuitable as a reference standard for the detection and quantification of this particular related substance in drug products.
| Evidence Dimension | Regulatory Designation |
|---|---|
| Target Compound Data | Felodipine EP Impurity B (Clevidipine Impurity B) |
| Comparator Or Baseline | Felodipine (parent drug) or other dihydropyridine calcium channel blockers |
| Quantified Difference | Not applicable; qualitative designation difference |
| Conditions | Pharmacopeial monograph definitions (e.g., European Pharmacopoeia) |
Why This Matters
Procurement of a correctly designated impurity standard ensures analytical methods are compliant with regulatory expectations for specificity and accuracy in impurity profiling.
- [1] SynZeal. Felodipine EP Impurity B. View Source
- [2] Axios Research. Felodipine 3,5-Dimethyl Ester. View Source
